![molecular formula C20H24N2O4 B4405073 3,5-dimethoxy-N-[3-(pentanoylamino)phenyl]benzamide](/img/structure/B4405073.png)
3,5-dimethoxy-N-[3-(pentanoylamino)phenyl]benzamide
Overview
Description
3,5-dimethoxy-N-[3-(pentanoylamino)phenyl]benzamide is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly for their potential therapeutic properties. This compound is characterized by the presence of methoxy groups at the 3 and 5 positions of the benzamide ring and a pentanoylamino group attached to the phenyl ring.
Preparation Methods
The synthesis of 3,5-dimethoxy-N-[3-(pentanoylamino)phenyl]benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Nitration: The starting material, 3,5-dimethoxybenzoic acid, undergoes nitration to introduce nitro groups.
Reduction: The nitro groups are then reduced to amine groups using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Acylation: The resulting amine is acylated with pentanoyl chloride to form the pentanoylamino derivative.
Coupling: Finally, the pentanoylamino derivative is coupled with 3,5-dimethoxybenzoic acid to yield the target compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
3,5-dimethoxy-N-[3-(pentanoylamino)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones under strong oxidative conditions.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3,5-dimethoxy-N-[3-(pentanoylamino)phenyl]benzamide has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential therapeutic properties, including anti-inflammatory, analgesic, and anticancer activities.
Biological Research: It is used as a tool compound to study various biological pathways and molecular targets.
Industrial Applications: It is used in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3,5-dimethoxy-N-[3-(pentanoylamino)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular pathways involved depend on the specific biological context and the target of interest.
Comparison with Similar Compounds
3,5-dimethoxy-N-[3-(pentanoylamino)phenyl]benzamide can be compared with other benzamide derivatives, such as:
3,5-dimethoxy-N-[3-(butanoylamino)phenyl]benzamide: Similar structure but with a butanoylamino group instead of a pentanoylamino group.
3,5-dimethoxy-N-[3-(hexanoylamino)phenyl]benzamide: Similar structure but with a hexanoylamino group instead of a pentanoylamino group.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the pentanoylamino group, which may confer distinct biological activities and chemical properties compared to its analogs.
Properties
IUPAC Name |
3,5-dimethoxy-N-[3-(pentanoylamino)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4/c1-4-5-9-19(23)21-15-7-6-8-16(12-15)22-20(24)14-10-17(25-2)13-18(11-14)26-3/h6-8,10-13H,4-5,9H2,1-3H3,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXPUSGZNPBNTEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC(=CC(=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


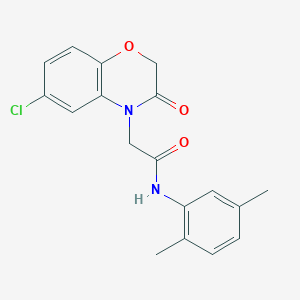
![1-[3-(5-Methyl-2-nitrophenoxy)propyl]piperidine;hydrochloride](/img/structure/B4405004.png)
![1-[4-(2-Butoxyphenoxy)butyl]imidazole;hydrochloride](/img/structure/B4405006.png)
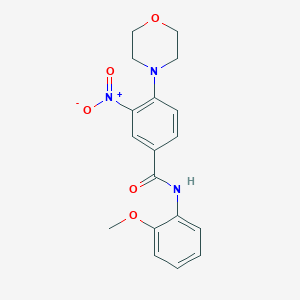
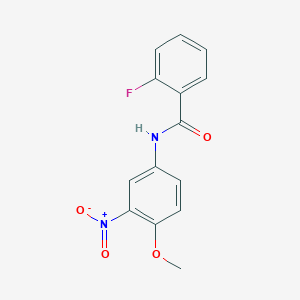
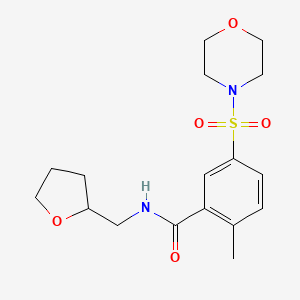
![N-[3-(dimethylamino)phenyl]-2-methylbenzamide](/img/structure/B4405030.png)
![1-[3-(2,6-Dimethyl-4-prop-2-enylphenoxy)propyl]-4-methylpiperazine;hydrochloride](/img/structure/B4405032.png)
![2-({[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-5-phenyl-1,3,4-oxadiazole](/img/structure/B4405050.png)
![1-[3-(2-Bromo-4-chloro-6-methylphenoxy)propyl]imidazole;hydrochloride](/img/structure/B4405058.png)
![N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2,2-dimethylpropanamide](/img/structure/B4405066.png)
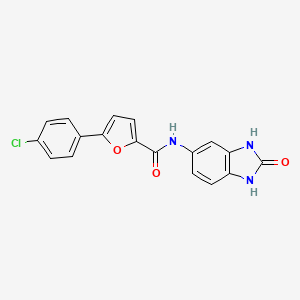
![4-Methyl-1-[2-(2-prop-2-enoxyphenoxy)ethyl]piperidine;hydrochloride](/img/structure/B4405074.png)
![4-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]morpholine;hydrochloride](/img/structure/B4405085.png)
